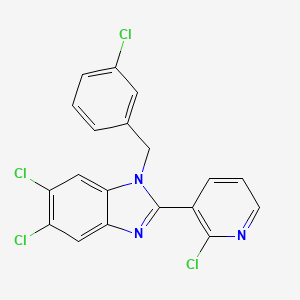

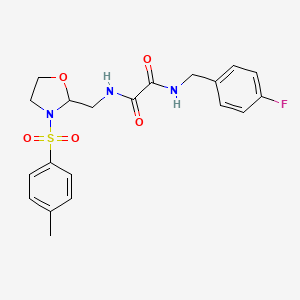

5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse pharmacological activities. Benzimidazoles are heterocyclic compounds consisting of fused benzene and imidazole rings. The specific compound is not directly mentioned in the provided papers, but it is structurally related to the compounds studied within these papers, which include various benzimidazole derivatives with substitutions that affect their chemical properties and biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the core benzimidazole ring followed by various substitution reactions to introduce different functional groups. In the first paper, a series of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles were synthesized and characterized using analytical techniques such as FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy . Although the exact synthesis of 5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is not detailed, similar synthetic methods could be applied, with the appropriate precursors and reaction conditions tailored to introduce the specific chloro and pyridinyl substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial in determining their chemical reactivity and biological activity. The first paper provides insights into the optimized molecular geometry, zero-point energy, dipole moment, ESE, band gap, and charge distributions of the synthesized compounds using Density Functional Theory (DFT) calculations . These calculations reveal that the chlorine atoms in the dichloro derivatives are positively charged, while the adjacent carbon atoms are negatively charged due to the electron-withdrawing nature of the imidazole ring. The torsion angles between the benzimidazole and benzene rings also vary, which could influence the overall shape and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives is influenced by the presence and position of substituents on the rings. The electron-withdrawing chloro groups in the compound of interest would likely make the benzimidazole ring more electrophilic, potentially affecting its reactivity in further chemical transformations. The second paper does not directly address the chemical reactions of the specific compound but discusses the synthesis of related benzimidazole and imidazo[4,5-b]pyridine derivatives, which could provide a basis for predicting the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as stability, decomposition points, and charge distribution, are important for their practical applications. The first paper mentions that the methyl derivatives are more stable than the chloro forms and that the 3',4'-dimethoxy derivatives have higher decomposition points compared to other compounds in the series . These properties are influenced by the substituents on the benzimidazole core and can be predicted for the compound of interest based on its structural similarity to the compounds studied.

科学的研究の応用

Antimicrobial Activity

5,6-Dichloro-1H-benzimidazole derivatives, including compounds structurally related to 5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, have been synthesized and found to exhibit notable antimicrobial activity. These compounds showed more pronounced activity against bacteria than fungi, with some derivatives displaying significant inhibitory activity against specific bacterial strains such as S. aureus (Özden, Usta, Altanlar, & Göker, 2011).

Chemical and Spectroscopic Properties

The chemical and spectroscopic properties of various 5,6-dichloro-1H-benzimidazole derivatives have been extensively studied. This includes research on their molecular geometry, energy values, decomposition points, and charge distributions. These studies contribute to a deeper understanding of the benzimidazole derivatives' structural and electronic properties (Gürbüz, Tavman, Çinarli, & Boz, 2016).

Antiviral Activity

Research has also been conducted on the antiviral properties of compounds similar to 5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole. Notably, some analogues have shown significant activity against human cytomegalovirus, highlighting the potential of these compounds in antiviral therapies (Gudmundsson, Williams, Drach, & Townsend, 2003).

Synthesis and Structural Analysis

Synthetic methods and structural analyses of benzimidazole derivatives are critical for expanding their potential applications. Studies focus on the synthesis of new compounds and their structural characterization, paving the way for the development of more effective and targeted applications in various fields of chemistry and medicine (Masters et al., 2011).

Luminescent Properties

The luminescent properties of certain benzimidazole derivatives have been explored, with findings indicating potential applications in materials science. These studies examine the photophysical characteristics and how they can be manipulated for specific uses (Destefano & Geiger, 2017).

特性

IUPAC Name |

5,6-dichloro-1-[(3-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl4N3/c20-12-4-1-3-11(7-12)10-26-17-9-15(22)14(21)8-16(17)25-19(26)13-5-2-6-24-18(13)23/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCHHTNVGJEAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2521588.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2521593.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2521598.png)

![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]propan-1-one](/img/structure/B2521600.png)

![(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2521607.png)